molecular formula C17H25N3O5S B14239641 Met-Phe-Ser CAS No. 484052-03-1

Met-Phe-Ser

Cat. No.: B14239641
CAS No.: 484052-03-1
M. Wt: 383.5 g/mol
InChI Key: JQHYVIKEFYETEW-IHRRRGAJSA-N
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Description

Met-Phe-Ser is a tripeptide composed of three amino acids: methionine, phenylalanine, and serine. Tripeptides like this compound are small protein fragments that play crucial roles in various biological processes. They are often studied for their potential therapeutic applications and their ability to form self-assembling structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Met-Phe-Ser can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting group on the amine of the newly added amino acid is removed using a reagent like TFA.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

Met-Phe-Ser can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds formed between cysteine residues can be reduced using agents like DTT or TCEP.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidizing methionine.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Halogenated phenylalanine derivatives.

Scientific Research Applications

Met-Phe-Ser has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of Met-Phe-Ser involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity. The methionine residue can act as an antioxidant, scavenging free radicals, while the phenylalanine and serine residues contribute to the peptide’s structural stability and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phe-Phe: A dipeptide composed of two phenylalanine residues, known for its self-assembling properties.

    Met-Phe: A dipeptide composed of methionine and phenylalanine, studied for its antioxidant activity.

    Phe-Ser: A dipeptide composed of phenylalanine and serine, investigated for its role in protein interactions.

Uniqueness

Met-Phe-Ser is unique due to its combination of methionine, phenylalanine, and serine, which imparts distinct chemical and biological properties. The presence of methionine provides antioxidant capabilities, while phenylalanine and serine contribute to the peptide’s structural and functional diversity.

Properties

CAS No.

484052-03-1

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H25N3O5S/c1-26-8-7-12(18)15(22)19-13(9-11-5-3-2-4-6-11)16(23)20-14(10-21)17(24)25/h2-6,12-14,21H,7-10,18H2,1H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1

InChI Key

JQHYVIKEFYETEW-IHRRRGAJSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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